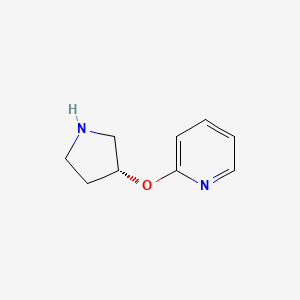

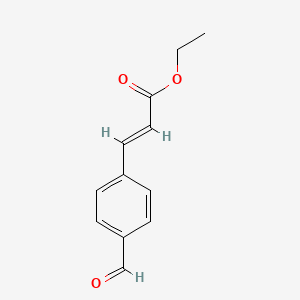

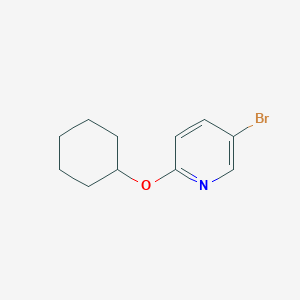

![molecular formula C10H16N2O B3306483 4-[(二甲氨基)甲基]-2-甲氧基苯胺 CAS No. 927672-81-9](/img/structure/B3306483.png)

4-[(二甲氨基)甲基]-2-甲氧基苯胺

描述

The compound “4-[(Dimethylamino)methyl]-2-methoxyaniline” is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . Because of its basicity, it is a useful nucleophilic catalyst for a variety of reactions .

Synthesis Analysis

The synthesis of this compound involves a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . In another study, high-quality organic nonlinear optical crystals of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3,4-dimethoxysulfonate (DOST) were grown by a spontaneous nucleation method .Molecular Structure Analysis

The molecular structure of the compound was confirmed by single-crystal XRD, and the HOMO–LUMO orbital diagram and molecular electrostatic potential (ESP) surface were drawn . The non-centrosymmetric P21 space group of the crystal was confirmed .Chemical Reactions Analysis

The compound is known to react with acetic anhydride in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .科学研究应用

Fluorescence and Photoisomerization

This compound is known for its bright and photostable fluorophore properties . It has been used in a wide variety of applications in chemistry, biology, and physics . One of the key applications is in the study of photophysical properties, specifically fluorescence versus photoisomerization .

Laser Dyes

The compound has found many applications in laser dyes . Laser dyes are used in dye lasers which are a class of lasers that use organic dyes, in liquid solution or suspension as a lasing medium .

Chemo or Biosensors

The compound is used in the development of chemo or biosensors . These sensors can detect specific chemical or biological substances and produce a measurable signal .

OLEDs

The compound is used as dopants or hosts for Organic Light Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .

Nonlinear Optics Materials

The compound is used in nonlinear optics materials . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light .

Supramolecular Photoactive Architectures

The compound is used in supramolecular photoactive architectures . These are structures that can absorb light and convert it into other forms of energy .

Terahertz Wave Generation

The compound has been used in the generation of terahertz waves . Terahertz technology has great scientific value and broad application prospects in the fields of medical imaging, security detection, broadband communication, spectroscopy, astronomy, national defense, and military .

Nucleophilic Aromatic Substitution

The compound has been used as a reaction medium in nucleophilic aromatic substitution . This is a type of substitution reaction in which an electron-rich nucleophile selectively attacks the positive charge of an aromatic ring system .

属性

IUPAC Name |

4-[(dimethylamino)methyl]-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(2)7-8-4-5-9(11)10(6-8)13-3/h4-6H,7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQIBVKVVGXAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)

![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)

![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3306458.png)

![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B3306491.png)